molecular formula C14H11FO2 B1299039 4-[(3-Fluorophenyl)methoxy]benzaldehyde CAS No. 66742-57-2

4-[(3-Fluorophenyl)methoxy]benzaldehyde

Cat. No. B1299039
CAS RN: 66742-57-2
M. Wt: 230.23 g/mol
InChI Key: DNKSIIHRKWTIRH-UHFFFAOYSA-N
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Patent
US08076515B2

Procedure details

Accordingly, 3-fluorobenzyl chloride (14.5 g, 100 mmol) is added under stirring and under nitrogen atmosphere to a solution of 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and of NaOH (4.0 g, 100 mmol) in ethanol (100 mL). The mixture is gradually heated in 25 minutes to reflux and stirred at reflux temperature for 6 hours and 20 minutes. The reaction mixture is filtrated and then concentrated at reduced pressure to obtain 4-(3-fluoro-benzyloxy)benzaldehyde (23.43 g) as a yellow solid residue. Dichloromethane (250 mL) is added to the residue, the insoluble is filtered and the resulting solution is concentrated under reduced pressure to provide 4-(3-fluorobenzyloxy)benzaldehyde as a yellow solid, in 80.4% yield.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5]Cl.[OH:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1.[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
FC=1C=C(CCl)C=CC1
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is gradually heated in 25 minutes
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC2=CC=C(C=O)C=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 23.43 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.